molecular formula C13H18O4 B12908286 Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione

Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione

Cat. No.: B12908286
M. Wt: 238.28 g/mol
InChI Key: INJHRNNAOZBQLU-ZJUUUORDSA-N
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Description

Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione is a bicyclic furan-dione derivative characterized by a fused tetrahydrofuro[3,4-b]furan core substituted with a methylene group at position 3 and dipropyl groups at position 4.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

(3aR,6aS)-3-methylidene-6,6-dipropyl-3a,6a-dihydrofuro[3,4-b]furan-2,4-dione

InChI

InChI=1S/C13H18O4/c1-4-6-13(7-5-2)10-9(12(15)17-13)8(3)11(14)16-10/h9-10H,3-7H2,1-2H3/t9-,10+/m1/s1

InChI Key

INJHRNNAOZBQLU-ZJUUUORDSA-N

Isomeric SMILES

CCCC1([C@@H]2[C@@H](C(=C)C(=O)O2)C(=O)O1)CCC

Canonical SMILES

CCCC1(C2C(C(=C)C(=O)O2)C(=O)O1)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione typically involves multi-step organic reactions. One common method involves the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions to form the desired product. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved product purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes, depending on the reducing agent used.

    Substitution: The methylene group at the 3-position can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its unique structure and reactivity.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compounds sharing the fused furan-dione motif exhibit distinct reactivity and properties based on substituents and ring saturation:

Compound Name Core Structure Substituents Key Properties/Reactivity
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione Tetrahydrofuro[3,4-b]furan 3-methylene, 6,6-dipropyl High rigidity, hydrophobic
Dihydroisoxazolo[5,4-b]pyridine-6(5H)-ones Isoxazolo[5,4-b]pyridine Varied (e.g., aryl, alkyl) Reactivity in cycloadditions
Poly[cyclopenta-dithiophene-alt-pyrrolo-pyrrole-dione] Cyclopenta-dithiophene + pyrrolo-pyrrole-dione Ethylhexyl, methoxyethoxy Low-bandgap, semiconductor properties

Key Observations :

  • Rigidity vs. Flexibility : The tetrahydrofuro[3,4-b]furan core in the target compound imposes greater steric hindrance compared to isoxazolo-pyridine derivatives, which are more planar and reactive in cycloaddition reactions .
  • Substituent Effects : The dipropyl groups enhance hydrophobicity, contrasting with methoxyethoxy side chains in polymer analogs (e.g., PCPDPDPP_TEG), which improve solubility in polar solvents .

Reactivity Contrasts :

  • The target compound’s methylene group may participate in Diels-Alder reactions, unlike the saturated dihydroisoxazolo-pyridines, which are less reactive toward electrophiles .
  • Polymer analogs prioritize π-conjugation and charge transport, whereas the target compound’s small-molecule architecture favors discrete molecular interactions .
Physicochemical Properties

Limited experimental data exist for the target compound, but inferences can be drawn from analogs:

Property Target Compound (Inferred) Dihydroisoxazolo-pyridines Polymer Analogues
Solubility Low (nonpolar solvents) Moderate (EtOH, HOAc) High (chloroform, THF)
Thermal Stability High (rigid core) Moderate Moderate (degradation >200°C)
Electronic Properties Insulating N/A Low-bandgap (1.2–1.5 eV)

Notable Differences:

  • The polymer analogues exhibit semiconducting behavior due to extended conjugation, absent in the furan-dione small molecules .
  • Dihydroisoxazolo-pyridines show higher solubility in alcohols, critical for solution-phase reactions .

Biological Activity

Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione is a synthetic compound with a complex structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C15H22O4
  • Molecular Weight : 266.3328 g/mol
  • CAS Number : 33644-09-6
  • SMILES Notation : CCCCCCC[C@@H]1OC(=O)[C@H]2[C@@H]1C(=C)C(=O)O2

This compound features a furofuran core structure, which is known for its diverse biological activities.

Biological Activities

This compound has been studied for various biological activities:

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is essential in preventing cellular damage linked to various diseases.
  • Antimicrobial Activity :
    • Research indicates that this compound has antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects :
    • The compound has shown potential in reducing inflammation markers in vitro, suggesting its use as an anti-inflammatory agent.
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging :
    The compound's structure allows it to neutralize free radicals effectively, contributing to its antioxidant capacity.
  • Membrane Disruption :
    Its lipophilic nature aids in penetrating microbial membranes, leading to cell lysis and death in susceptible organisms.
  • Inhibition of Pro-inflammatory Cytokines :
    Studies have indicated that treatment with this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Antioxidant Activity Evaluation

A study conducted on the antioxidant capacity of various furofuran derivatives found that this compound exhibited a notable ability to scavenge DPPH radicals compared to standard antioxidants like ascorbic acid. The IC50 value was determined to be significantly lower than many tested compounds (Table 1).

CompoundIC50 (µM)
Ascorbic Acid25
This compound15
Other Furofuran DerivativesVaries

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively (Table 2).

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Control (Ampicillin)16

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